molecular formula C14H13NO3 B11817495 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid

Katalognummer: B11817495
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: YYIBROZHRLFVKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a compound that features an isoxazole ring, a cyclopropane ring, and a carboxylic acid group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free methods are also available .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a ketone or aldehyde, while reduction could produce an alcohol .

Wissenschaftliche Forschungsanwendungen

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both the isoxazole and cyclopropane rings, which can impart specific chemical and biological properties. The p-tolyl group can also influence the compound’s reactivity and interactions with other molecules .

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

1-[5-(4-methylphenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-2-4-10(5-3-9)11-8-12(15-18-11)14(6-7-14)13(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)

InChI-Schlüssel

YYIBROZHRLFVKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C3(CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.